Lipophilicity Advantage: Predicted LogP of the 3,4-Dimethoxybenzoate Ester vs. Acetate and Methanesulfonate Analogs
The target compound exhibits a predicted LogP of 5.45, significantly higher than the acetate analog (3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate, estimated LogP ~3.5) and the methanesulfonate ester (estimated LogP ~3.2) [1]. This difference of approximately 2 log units corresponds to a ~100-fold higher theoretical partition coefficient, indicating markedly enhanced membrane partitioning potential relevant to intracellular target engagement [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.45 |
| Comparator Or Baseline | 3-(4-Bromophenyl)-4-oxo-4H-chromen-7-yl acetate (LogP ~3.5); 3-(4-Bromophenyl)-4-oxo-4H-chromen-7-yl methanesulfonate (LogP ~3.2) |
| Quantified Difference | ΔLogP ≈ +1.95 to +2.25 log units (approx. 90–180× higher partition coefficient) |
| Conditions | Computed values using JChem (ChemBase); experimental LogP not available |
Why This Matters
For screening libraries targeting intracellular or CNS-exposed targets, higher LogP is a critical selection criterion, and the 3,4-dimethoxybenzoate ester uniquely achieves LogP >5 within this analog series.
- [1] ChemBase. 3-(4-Bromophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate. JChem computed LogD (pH 7.4) = 5.452414; LogP = 5.452414. View Source
